Core Identity and Physicochemical Profile
Core Identity and Physicochemical Profile
An In-depth Technical Guide to 3-Ethynylbenzoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core attributes of 3-Ethynylbenzoic acid, moving beyond simple data recitation to provide field-proven insights into its synthesis, reactivity, and application. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and reliability in your research endeavors.
3-Ethynylbenzoic acid, identified by CAS Number 10601-99-7 , is a bifunctional organic compound of significant interest in modern chemical synthesis.[1][2] Its structure uniquely combines a carboxylic acid and a terminal alkyne, positioning it as a highly versatile molecular building block. The carboxylic acid group provides a handle for forming esters and amides, while the terminal alkyne is a gateway to a vast array of transformations, most notably Sonogashira couplings and azide-alkyne "click" chemistry cycloadditions. This dual functionality makes it an invaluable linker molecule in fields ranging from medicinal chemistry to polymer science.
Key Physicochemical Data
The fundamental properties of 3-Ethynylbenzoic acid are summarized below, providing a critical data baseline for experimental design.
| Property | Value | Source(s) |
| CAS Number | 10601-99-7 | [1][2] |
| Molecular Formula | C₉H₆O₂ | [1][2] |
| Molecular Weight | 146.14 g/mol | [1] |
| Appearance | Powder / Solid | |
| Melting Point | 164-171 °C | |
| Functional Groups | Carboxylic Acid, Terminal Alkyne | |
| Recommended Storage | 2-8°C, in a tightly sealed container | [3] |
| IUPAC Name | 3-ethynylbenzoic acid | [1] |
| InChI Key | PHPIMLZTBYCDSX-UHFFFAOYSA-N | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of 3-Ethynylbenzoic acid is most reliably achieved via a Sonogashira coupling reaction, a cornerstone of modern cross-coupling chemistry. This protocol outlines a common and effective pathway starting from 3-iodobenzoic acid.
Causality of Experimental Choices:
-
Starting Material: 3-Iodobenzoic acid is selected over its bromo- or chloro-analogs due to the higher reactivity of the C-I bond in palladium-catalyzed cross-coupling, leading to better yields and faster reaction times.
-
Alkyne Source: Trimethylsilylacetylene (TMSA) is used as the alkyne coupling partner. The bulky trimethylsilyl (TMS) group serves two purposes: it prevents the terminal alkyne from undergoing undesired side reactions (like Glaser coupling), and it is easily removed in a subsequent step under mild conditions.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is employed. The palladium complex is the primary catalyst for the cross-coupling, while the copper co-catalyst facilitates the formation of a key copper(I) acetylide intermediate, accelerating the reaction rate.
-
Base and Solvent: A base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to neutralize the hydrogen iodide generated during the reaction and to deprotonate the terminal alkyne in situ. Dioxane or THF are common solvents that effectively dissolve both the organic and organometallic species.
Synthetic Workflow Diagram
Caption: A two-step synthesis of 3-Ethynylbenzoic acid.
Step-by-Step Experimental Protocol
Step 1: Sonogashira Coupling of 3-Iodobenzoic Acid with TMSA
-
To a dry, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-iodobenzoic acid (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Add anhydrous solvent (e.g., a 2:1 mixture of THF and triethylamine). Stir to dissolve the solids.
-
Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting crude product, 3-((trimethylsilyl)ethynyl)benzoic acid, can be purified by column chromatography or taken directly to the next step.
Step 2: Deprotection of the TMS Group
-
Dissolve the crude product from Step 1 in a mixture of methanol and THF.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, neutralize the mixture by adding 1M HCl until the pH is acidic (~pH 2-3).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent under reduced pressure to yield the final product, 3-Ethynylbenzoic acid, which can be further purified by recrystallization if necessary.
Core Reactivity and Strategic Applications
The synthetic utility of 3-Ethynylbenzoic acid stems from the orthogonal reactivity of its two functional groups. This allows for selective modification, making it a powerful tool for constructing complex molecular architectures.
Key Reaction Pathways
Caption: Orthogonal reactivity of 3-Ethynylbenzoic acid.
-
Applications in Drug Discovery: The alkyne group is a key component in "click" chemistry, a bioorthogonal reaction used to link molecules with high efficiency and specificity.[4] This has made 3-Ethynylbenzoic acid a popular building block for synthesizing PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and complex metabolic probes. The carboxylic acid can be used to attach the molecule to a payload or a targeting ligand.
-
Applications in Materials Science: The rigid, linear structure imparted by the ethynyl group makes this molecule an excellent candidate for creating liquid crystals, conductive polymers, and metal-organic frameworks (MOFs).[5] The carboxylic acid can coordinate to metal centers in MOFs or serve as an anchor point for surface functionalization.
Spectroscopic Characterization: A Guide to Verification
Confirming the identity and purity of 3-Ethynylbenzoic acid is critical. Below are the expected spectroscopic signatures.
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Carboxylic Acid (-COOH) | >10 ppm (broad singlet) | Exchangeable with D₂O. |
| Aromatic (-C₆H₄-) | 7.5 - 8.5 ppm (multiplets) | Complex splitting pattern characteristic of 1,3-disubstitution. | |
| Acetylenic (-C≡C-H) | ~3.0 - 3.5 ppm (singlet) | Sharp, distinct singlet. | |
| ¹³C NMR | Carbonyl (-C=O) | ~165 - 170 ppm | |
| Aromatic (-C₆H₄-) | ~120 - 140 ppm | Multiple signals corresponding to the different aromatic carbons. | |
| Alkynyl (-C≡C-) | ~75 - 85 ppm | Two distinct signals for the two sp-hybridized carbons. | |
| FT-IR | O-H Stretch | 2500 - 3300 cm⁻¹ (broad) | Characteristic very broad band for a carboxylic acid dimer.[6] |
| C-H Stretch (Alkyne) | ~3300 cm⁻¹ (sharp, strong) | Unmistakable sharp peak indicating a terminal alkyne. | |
| C≡C Stretch (Alkyne) | ~2100 cm⁻¹ (weak to medium) | Sometimes weak or absent due to symmetry. | |
| C=O Stretch (Carbonyl) | ~1700 cm⁻¹ (strong) | Strong, sharp peak for the carbonyl group.[6] |
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.
GHS Hazard Information[1]
| Hazard Class | Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Sensitization | H317: May cause an allergic skin reaction | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling 3-Ethynylbenzoic acid.[7][8]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or exothermic reactions.[9][10]
-
Spill & Exposure: In case of skin contact, wash immediately with soap and water.[7] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] If swallowed, seek immediate medical attention.[1]
References
-
3-Ethynylbenzoic acid | C9H6O2 | CID 15897047. (n.d.). PubChem. Retrieved from [Link]
-
The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
3-Ethynylbenzoic acid (95%). (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Ethynylbenzoic acid, 1 X 1 g (724645-1G). (n.d.). Alkali Scientific. Retrieved from [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. Retrieved from [Link]
-
SDS of Benzoic Acid: Important Data and Information Collected. (2023). A-Z Chemistry. Retrieved from [Link]
-
3-Nitrobenzoic acid | C7H5NO4 | CID 8497. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (2006). NOP. Retrieved from [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. 3-Ethynylbenzoic acid | C9H6O2 | CID 15897047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethynylbenzoic acid (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. alkalisci.com [alkalisci.com]
- 4. nbinno.com [nbinno.com]
- 5. 10602-00-3|4-Ethynylbenzoic acid|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
